Cas no 4668-38-6 ((S)-Ethyl 4-amino-2-(((benzyloxy)carbonyl)amino)-4-oxobutanoate)

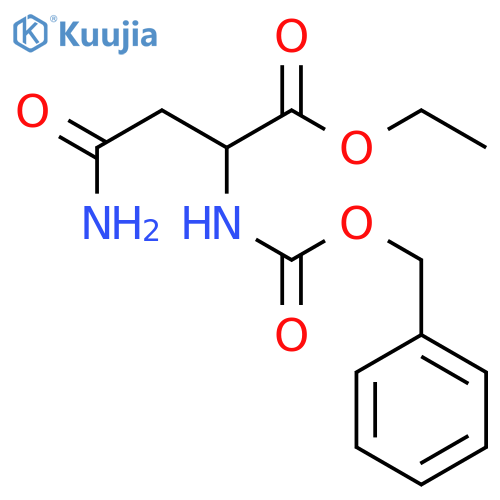

4668-38-6 structure

商品名:(S)-Ethyl 4-amino-2-(((benzyloxy)carbonyl)amino)-4-oxobutanoate

(S)-Ethyl 4-amino-2-(((benzyloxy)carbonyl)amino)-4-oxobutanoate 化学的及び物理的性質

名前と識別子

-

- (S)-Ethyl 4-amino-2-(((benzyloxy)carbonyl)amino)-4-oxobutanoate

- ethyl (2S)-4-amino-4-oxo-2-(phenylmethoxycarbonylamino)butanoate

- ethyl N2-[(benzyloxy)carbonyl]-L-asparaginate

- L-Asparagine, N2-[(phenylmethoxy)carbonyl]-,ethyl ester

- N-α-Z-L-asparagine ethyl ester

- Z-asn-oet

- EINECS 225-113-4

- (S)-ethyl 4-amino-2-(benzyloxycarbonylamino)-4-oxobutanoate

- Ethyl N2-((benzyloxy)carbonyl)-L-asparaginate

- ethyl ((benzyloxy)carbonyl)-L-asparaginate

- 4668-38-6

- (S)-Ethyl4-amino-2-(((benzyloxy)carbonyl)amino)-4-oxobutanoate

- SCHEMBL7742003

- DTXSID50196902

- NS00031624

- QWZKOFAVRZENGY-NSHDSACASA-N

-

- インチ: InChI=1S/C14H18N2O5/c1-2-20-13(18)11(8-12(15)17)16-14(19)21-9-10-6-4-3-5-7-10/h3-7,11H,2,8-9H2,1H3,(H2,15,17)(H,16,19)/t11-/m0/s1

- InChIKey: QWZKOFAVRZENGY-NSHDSACASA-N

- ほほえんだ: CCOC([C@@H](NC(OCC1=CC=CC=C1)=O)CC(N)=O)=O

計算された属性

- せいみつぶんしりょう: 294.12200

- どういたいしつりょう: 294.122

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 7

- 重原子数: 21

- 回転可能化学結合数: 10

- 複雑さ: 366

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 108A^2

- 疎水性パラメータ計算基準値(XlogP): 0.6

じっけんとくせい

- 密度みつど: 1.235

- ふってん: 542.1°Cat760mmHg

- フラッシュポイント: 281.6°C

- 屈折率: 1.535

- PSA: 107.72000

- LogP: 1.81110

(S)-Ethyl 4-amino-2-(((benzyloxy)carbonyl)amino)-4-oxobutanoate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A019140158-10g |

(S)-Ethyl 4-amino-2-(((benzyloxy)carbonyl)amino)-4-oxobutanoate |

4668-38-6 | 97% | 10g |

$400.00 | 2023-09-01 | |

| Chemenu | CM184012-10g |

ethyl ((benzyloxy)carbonyl)-L-asparaginate |

4668-38-6 | 97% | 10g |

$296 | 2024-07-16 | |

| Chemenu | CM184012-10g |

ethyl ((benzyloxy)carbonyl)-L-asparaginate |

4668-38-6 | 97% | 10g |

$296 | 2021-06-09 |

(S)-Ethyl 4-amino-2-(((benzyloxy)carbonyl)amino)-4-oxobutanoate 関連文献

-

Chien-Chung Peng,Chiung Wen Kuo,Di-Yen Chueh,Hsiao-Mei Wu,Yuan-Hsuan Liu,Peilin Chen RSC Adv., 2018,8, 30320-30329

-

Min-Ji Kim,Myoung-Seon Gong Analyst, 2012,137, 1487-1494

-

Stephen Hanessian,Juan Pablo Maianti,Vu Linh Ly,Benoît Deschênes-Simard Chem. Sci., 2012,3, 249-256

-

Tatsuya Kameyama,Ken-ichi Okazaki,Katsuhiko Takagi Phys. Chem. Chem. Phys., 2009,11, 5369-5376

4668-38-6 ((S)-Ethyl 4-amino-2-(((benzyloxy)carbonyl)amino)-4-oxobutanoate) 関連製品

- 5680-86-4(Z-Glu(OBzl)-OH)

- 2650-67-1(Z-Gln-OMe)

- 25456-85-3(N-α-Z-L-Asparagine tert-Butyl Ester)

- 26566-11-0(Z-D-Glu-ome)

- 3705-42-8(Z-Glu-OBzl)

- 2304-96-3(Z-Asn-OH)

- 29880-21-5(N-Benzyloxycarbonyl-L-aspartic Acid 4-Benzyl Ester)

- 4474-86-6(Nα-Cbz-D-asparagine)

- 2228202-76-2((1-benzylpyrrolidin-2-yl)methanethiol)

- 898641-62-8(1-(4-methoxy-2,3,5-trimethylbenzenesulfonyl)-2-methyl-5-nitro-1H-imidazole)

推奨される供給者

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量